molecular formula C22H28N2O5 B6050457 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide

4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide

Cat. No. B6050457
M. Wt: 400.5 g/mol
InChI Key: QPKFUOIDLSQKOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide, also known as TMB-4, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. TMB-4 is a benzamide derivative that has been synthesized through a multi-step process involving various chemical reactions.

Mechanism of Action

The exact mechanism of action of 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide is not fully understood, but studies have suggested that it interacts with various cellular targets, including DNA, proteins, and enzymes. 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide has been shown to have various biochemical and physiological effects. Studies have shown that 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide can induce apoptosis and cell cycle arrest in cancer cells. 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide has also been shown to have anti-inflammatory and anti-oxidant properties, which can help to reduce inflammation and oxidative stress in the body. Additionally, 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide is its potential therapeutic applications in various diseases and disorders. 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties, making it a potential candidate for the treatment of these diseases. However, one of the major limitations of 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the toxicity and side effects of 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide have not been fully studied, making it difficult to assess its safety for human use.

Future Directions

There are many potential future directions for the study of 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide. One area of research could be the development of more efficient synthesis methods for 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide, which could increase its yield and reduce costs. Additionally, further studies could be conducted to understand the exact mechanism of action of 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide and to identify its cellular targets. Further studies could also be conducted to assess the safety and toxicity of 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide, which could help to determine its potential for human use. Finally, 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide could be studied in combination with other drugs or therapies to assess its potential synergistic effects.
Conclusion:
In conclusion, 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide, or 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties, making it a potential candidate for the treatment of various diseases and disorders. Further studies are needed to understand the exact mechanism of action, safety, and potential synergistic effects of 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide.

Synthesis Methods

The synthesis of 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide involves a multi-step process that includes the condensation of 2,3,4-trimethoxybenzaldehyde and 4-(chloromethyl)morpholine to form 4-(4-morpholinylmethyl)-2,3,4-trimethoxybenzaldehyde. This intermediate is then reacted with 4-aminobenzamide to produce 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide. The overall yield of this process is around 40%.

Scientific Research Applications

4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases and disorders. One of the major areas of research for 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide is its anti-cancer activity. Studies have shown that 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases.

properties

IUPAC Name

4-(morpholin-4-ylmethyl)-N-[(2,3,4-trimethoxyphenyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5/c1-26-19-9-8-18(20(27-2)21(19)28-3)14-23-22(25)17-6-4-16(5-7-17)15-24-10-12-29-13-11-24/h4-9H,10-15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKFUOIDLSQKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3CCOCC3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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